Vilazodone Hydrochloride is a synthetic organic compound classified as an indolealkylamine. [] It is primarily recognized for its role as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the serotonin 5-HT1A receptor. [] Vilazodone Hydrochloride serves as a valuable tool in scientific research, particularly in studies related to depression, anxiety, and other neuropsychiatric disorders. []
Vilazodone hydrochloride is classified as a selective serotonin reuptake inhibitor (SSRI) and a serotonin receptor agonist. It was developed by Clinical Data and is marketed under the trade name Viibryd. The compound is recognized for its dual mechanism of action, which involves both inhibition of serotonin reuptake and partial agonism at serotonin receptors, specifically the 5-HT_1A receptor. This unique profile may contribute to its efficacy in treating depression while minimizing some common side effects associated with traditional SSRIs .
The synthesis of vilazodone hydrochloride involves several key steps:
The process has been refined to enhance yield and purity, making it suitable for industrial-scale production .
Vilazodone hydrochloride has a complex molecular structure characterized by the following:
The three-dimensional arrangement of atoms in vilazodone hydrochloride reveals significant information about its interaction with biological targets. X-ray diffraction studies have indicated distinct peaks corresponding to its crystalline forms .
Vilazodone hydrochloride participates in various chemical reactions:
The mechanism of action of vilazodone involves two primary pathways:
Vilazodone hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for understanding its formulation and delivery in clinical settings.
Vilazodone hydrochloride is primarily used in the treatment of major depressive disorder. Its unique pharmacological profile allows it to be effective for patients who may not respond adequately to traditional SSRIs or who experience significant side effects from them.
In addition to its use as an antidepressant, research is ongoing into potential applications for vilazodone in treating anxiety disorders and other mood-related conditions due to its dual mechanism of action . Furthermore, studies have explored hybrid compounds combining vilazodone with other pharmacophores to enhance therapeutic efficacy against depression .
Vilazodone hydrochloride represents a distinct class of antidepressants termed Serotonin Partial Agonist and Reuptake Inhibitors, combining two complementary pharmacological actions within a single molecule. This dual mechanism enhances serotonergic neurotransmission through selective inhibition of the presynaptic serotonin transporter while simultaneously modulating pre- and postsynaptic serotonin 1A receptor activity through partial agonism. The integration of these mechanisms distinguishes vilazodone from conventional selective serotonin reuptake inhibitors that solely target transporter-mediated reuptake inhibition [1] [5].
Preclinical evidence demonstrates vilazodone's high-affinity binding to the human serotonin transporter (equilibrium dissociation constant = 0.2–1.1 nanomolar) comparable to established selective serotonin reuptake inhibitors, while exhibiting potent binding affinity for serotonin 1A receptors (inhibition constant = 0.5 nanomolar) [1] [8]. Functional assays confirm vilazodone achieves approximately 50% receptor activation at serotonin 1A receptors, characteristic of partial agonist activity [6]. This dual-target engagement produces a synergistic enhancement of serotonin availability in cortical and limbic regions, as evidenced by microdialysis studies showing greater extracellular serotonin elevation in rat medial prefrontal cortex following vilazodone administration compared to selective serotonin reuptake inhibitor monotherapy [1] [6].
Table 1: Comparative Binding Affinities of Vilazodone Hydrochloride
Molecular Target | Binding Affinity (Ki, nM) | Functional Activity |
---|---|---|
Serotonin Transporter | 0.2–1.1 | Reuptake Inhibition |
Serotonin 1A Receptor | 0.5 | Partial Agonism (≈50% efficacy) |
Norepinephrine Transporter | >1000 | Negligible Interaction |
Dopamine Transporter | >1000 | Negligible Interaction |
Vilazodone hydrochloride exhibits nuanced pharmacological activity at serotonin 1A receptors, functioning as a partial agonist with approximately 50% intrinsic activity relative to full agonists like serotonin. This partial agonism manifests differentially at presynaptic autoreceptors versus postsynaptic heteroreceptors, creating region-specific modulation of serotonergic tone. At somatodendritic serotonin 1A autoreceptors in the raphe nuclei, vilazodone demonstrates weak partial agonism that minimally activates feedback inhibition, thereby permitting sustained serotonin neuron firing. Conversely, at postsynaptic serotonin 1A receptors in cortical regions, vilazodone exerts moderate agonist activity that directly stimulates serotonin signaling pathways [1] [6].
Receptor occupancy studies using the radioligand [³H]8-OH-DPAT demonstrate that vilazodone achieves dose-dependent occupancy of serotonin 1A receptors in rat hippocampus, with near-complete occupancy observed at clinically relevant doses. Functional assessments using guanosine 5'-O-[gamma-thio]triphosphate binding assays in rat hippocampal membranes further confirm vilazodone's partial agonist profile, eliciting approximately 40–50% of the maximal response produced by serotonin. This limited intrinsic activity translates to a functional profile distinct from full agonists: vilazodone produces submaximal receptor activation while simultaneously antagonizing the effects of endogenous serotonin at fully occupied receptors [6].
Table 2: Neurochemical Effects of Vilazodone Hydrochloride on Monoamine Systems
Brain Region | Serotonin Change | Dopamine Change | Norepinephrine Change |
---|---|---|---|
Prefrontal Cortex | +++ (200–250%) | ↔ (No significant change) | ↔ (No significant change) |
Hippocampus | ++ (150–180%) | ↔ | ↔ |
Striatum | + (120–130%) | ↔ | ↔ |
Structural biology approaches have revolutionized understanding of vilazodone hydrochloride's interaction with the serotonin transporter. Cryogenic electron microscopy studies at 3.0–3.5 Å resolution reveal vilazodone occupies an expansive allosteric binding pocket extending from the central substrate-binding site (S1) to the extracellular vestibule, engaging transmembrane helices 10, 11, and 12. This binding topology differs fundamentally from classical selective serotonin reuptake inhibitors that exclusively occupy the orthosteric S1 site. Vilazodone's 5-cyanoindole moiety inserts deeply into a hydrophobic subpocket formed by residues Phe556, Tyr579, and Pro561, while its benzofuran-carboxamide group maintains interactions with the primary substrate-binding residues [3] [7] [9].
Pharmacologically, vilazodone exhibits non-competitive inhibition of serotonin uptake, reducing the maximal transport velocity without significantly altering the Michaelis constant, indicating allosteric modulation of transporter function. Vilazodone potently impedes dissociation of orthosteric ligands like [³H]imipramine (allosteric dissociation constant = 14 nanomolar), confirming stabilization of a transporter conformation that traps substrates and competitive inhibitors within the central binding pocket. Mutagenesis studies validate the functional importance of the allosteric binding site: substitution of residues Tyr579, Phe335, or Glu494 within the extracellular vestibule reduces vilazodone's inhibitory potency by 10- to 30-fold without affecting serotonin transport kinetics [3] [7] [9].
Table 3: Inhibition Characteristics of Vilazodone Hydrochloride at Serotonin Transporter
Parameter | Vilazodone Hydrochloride | Classical Selective Serotonin Reuptake Inhibitors |
---|---|---|
Inhibition Mode | Non-competitive mixed-type | Competitive |
Serotonin uptake IC₅₀ | 0.5–1.1 nM | 1–10 nM |
Allosteric dissociation constant (Kd) | 14 nM | >1000 nM |
Hill coefficient | 1.8 | ≈1.0 |
Sodium dependence | Reduced | Absolute requirement |
The therapeutic efficacy of vilazodone hydrochloride emerges from pharmacodynamic synergy between transporter inhibition and receptor modulation, rather than merely additive effects. This synergy accelerates the neuroadaptive processes that underlie antidepressant responses. Selective serotonin reuptake inhibitor monotherapy typically requires 2–3 weeks to desensitize serotonin 1A autoreceptors and elevate cortical serotonin transmission due to initial autoreceptor-mediated feedback inhibition. By concurrently providing partial agonism at these autoreceptors, vilazodone attenuates this inhibitory feedback, permitting more rapid elevation of synaptic serotonin concentrations [1] [6].
Microdialysis experiments in freely moving rats demonstrate this mechanistic interplay: vilazodone administration produces significantly greater acute increases in prefrontal cortical serotonin (250% above baseline) compared to equipotent selective serotonin reuptake inhibitors (150–180%). Coadministration of selective serotonin reuptake inhibitors with serotonin 1A receptor antagonists replicates vilazodone's neurochemical profile, supporting the synergistic model. Additionally, vilazodone's unique combination reduces maladaptive neuroplasticity associated with psychostimulant exposure. Chronic methylphenidate administration potently upregulates striatal dynorphin expression—a marker of addiction-related neuroadaptation. While selective serotonin reuptake inhibitors like fluoxetine exacerbate this effect, vilazodone administration produces minimal dynorphin induction, attributed to its serotonin 1A receptor-mediated modulation of serotonin transporter-mediated effects [2] [6].
The convergence of vilazodone's dual mechanisms is further evidenced by electrophysiological recordings from serotonergic neurons in the dorsal raphe nucleus. Unlike selective serotonin reuptake inhibitors that acutely suppress neuronal firing through serotonin 1A autoreceptor overstimulation, vilazodone administration maintains near-normal firing rates despite significant serotonin transporter blockade. This physiological preservation enables sustained serotonin release in projection areas during initial treatment, potentially explaining vilazodone's relatively faster onset of therapeutic effects observed in clinical settings [1] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7